Methyl 3-(3-(difluoromethyl)phenyl)acrylate
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Overview
Description
Methyl 3-(3-(difluoromethyl)phenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(difluoromethyl)phenyl)acrylate typically involves the reaction of a difluoromethyl-substituted phenyl compound with an acrylate precursor. One common method includes the use of Deoxofluor® in toluene as a reagent to introduce the difluoromethyl group . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(difluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the acrylate moiety or the phenyl ring.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(3-(difluoromethyl)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique chemical properties make it useful in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(3-(difluoromethyl)phenyl)acrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins or cell membranes . This can lead to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-(trifluoromethyl)phenyl)acrylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl hydroxycinnamates: Related compounds with antioxidant properties.
Uniqueness
Methyl 3-(3-(difluoromethyl)phenyl)acrylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enhanced stability and lipophilicity compared to similar compounds.
Properties
Molecular Formula |
C11H10F2O2 |
---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
methyl (E)-3-[3-(difluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-15-10(14)6-5-8-3-2-4-9(7-8)11(12)13/h2-7,11H,1H3/b6-5+ |
InChI Key |
HIXSPVUOVNBIGS-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C(F)F |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C(F)F |
Origin of Product |
United States |
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